molecular formula C20H17N3O2 B2988663 Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate CAS No. 955284-02-3

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

Cat. No. B2988663
CAS RN: 955284-02-3
M. Wt: 331.375
InChI Key: DJDWBZYJFRYLMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, has been a subject of interest due to their broad range of activities . One method involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . Other methods include synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .

Scientific Research Applications

Applications in Material Science and Chemistry

Synthesis for Liquid Crystal Displays : A study by Bojinov and Grabchev highlighted the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their potential application in liquid crystal displays due to a high orientation parameter in nematic liquid crystals, indicating their promise for enhancing display technologies (Bojinov & Grabchev, 2003).

Photodiode Applications : Elkanzi et al. synthesized a novel compound and explored its application in organic photodiodes. Their work on the molecular, structural, and morphological characterizations of thin films prepared from this compound points towards its significant potential in the design and manufacturing of organic photodiodes, given its remarkable optical behavior (Elkanzi et al., 2020).

Zinc(II)-Specific Fluorescing Agents : Research conducted by Mahadevan et al. focused on the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds, related in structure to Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, show promise for use in studying biological zinc(II), offering insights into zinc's role in biological systems (Mahadevan et al., 1996).

Pharmaceutical and Biological Research

Antitumor Activities : A study on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives by Alvarez-Ibarra et al. revealed that certain structural features, including a positive charge density and conformational flexibility, are essential for significant antitumor activity. This research underscores the potential of quinoline derivatives in the development of anticancer therapeutics (Alvarez-Ibarra et al., 1997).

Antibacterial Quinolines : Koga et al. synthesized and evaluated the antibacterial activity of 6,7,8-polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Their findings contribute to understanding the structure-activity relationships in quinoline derivatives, potentially guiding the design of new antibiotics (Koga et al., 1980).

properties

IUPAC Name

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDWBZYJFRYLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

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